5-(((3-Bromo-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one
Description
5-(((3-Bromo-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one is a compound that features a pyrrolidinone ring substituted with a 3-bromo-2-hydroxybenzyl group
Properties
Molecular Formula |
C12H15BrN2O2 |
|---|---|
Molecular Weight |
299.16 g/mol |
IUPAC Name |
5-[[(3-bromo-2-hydroxyphenyl)methylamino]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H15BrN2O2/c13-10-3-1-2-8(12(10)17)6-14-7-9-4-5-11(16)15-9/h1-3,9,14,17H,4-7H2,(H,15,16) |
InChI Key |
YFLGJONZROSLCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1CNCC2=C(C(=CC=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((3-Bromo-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one typically involves the reaction of 3-bromo-2-hydroxybenzylamine with pyrrolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
5-(((3-Bromo-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted products .
Scientific Research Applications
5-(((3-Bromo-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(((3-Bromo-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- Pyrrolidin-2-one derivatives
- Pyrrolone derivatives
- Benzylamine derivatives
Uniqueness
5-(((3-Bromo-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one is unique due to the presence of both the pyrrolidinone ring and the 3-bromo-2-hydroxybenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
5-(((3-Bromo-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C12H15BrN2O2 |
| Molecular Weight | 299.16 g/mol |
| IUPAC Name | 5-[[(3-bromo-2-hydroxyphenyl)methylamino]methyl]pyrrolidin-2-one |
| InChI | InChI=1S/C12H15BrN2O2/c13-10-3-1-2-8(12(10)17)6-14-7-9-4-5-11(16)15-9/h1-3,9,14,17H,4-7H2,(H,15,16) |
| Canonical SMILES | C1CC(=O)NC1CNCC2=C(C(=CC=C2)Br)O |
Synthesis
The synthesis of 5-(((3-Bromo-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one typically involves the reaction of 3-bromo-2-hydroxybenzylamine with pyrrolidin-2-one under specific conditions. This process often requires a solvent and a catalyst to facilitate the formation of the desired compound.
Antimicrobial Properties
Recent studies have indicated that compounds similar to 5-(((3-Bromo-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one exhibit notable antimicrobial activities. For instance, pyrrole derivatives have shown significant effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Anticancer Potential
The compound is also being investigated for its anticancer properties. Research has demonstrated that certain pyrrolidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The exact mechanism of action for 5-(((3-Bromo-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity and leading to biological effects. This interaction may involve binding to proteins or nucleic acids, which could alter cellular signaling pathways.
Study on Antibacterial Activity
A study evaluated the antibacterial efficacy of various pyrrole derivatives, including those structurally related to 5-(((3-Bromo-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one. The results indicated that compounds with halogen substitutions exhibited higher antibacterial activity compared to their non-substituted counterparts. For example, the presence of bromine enhanced the compounds' ability to inhibit bacterial growth significantly .
Investigation into Anticancer Effects
Another study focused on the anticancer potential of pyrrolidine derivatives similar to our compound. The findings suggested that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, indicating a pathway for therapeutic development against cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
